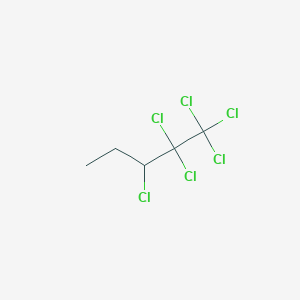
Cyclohexanone, 2-(pentafluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(pentafluoroethyl)- is an organic compound with the molecular formula C8H9F5O. It is a derivative of cyclohexanone, where one of the hydrogen atoms is replaced by a pentafluoroethyl group. This compound is characterized by its unique structure, which includes a six-membered cyclohexane ring and a ketone functional group, along with the highly electronegative pentafluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(pentafluoroethyl)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which is then separated and further reacted with pentafluoroethyl iodide to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-(pentafluoroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(pentafluoroethyl)- involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The ketone functional group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the pentafluoroethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A similar cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 2-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a building block in the synthesis of fluorinated compounds .
Properties
CAS No. |
56734-75-9 |
|---|---|
Molecular Formula |
C8H9F5O |
Molecular Weight |
216.15 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5H,1-4H2 |
InChI Key |
FUBZBWSHIROXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



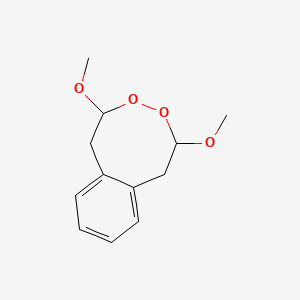
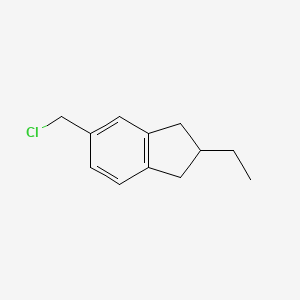
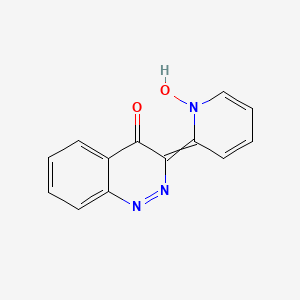
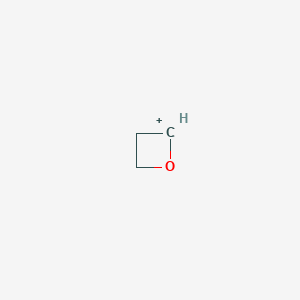


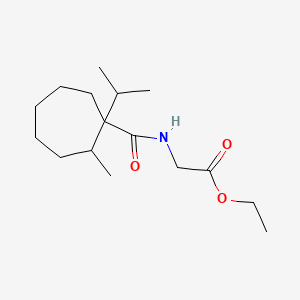
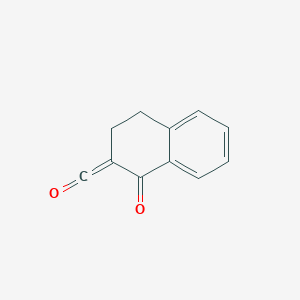
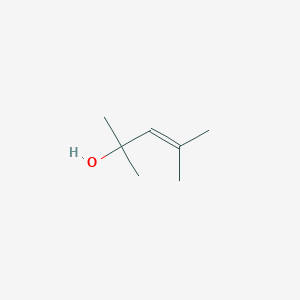
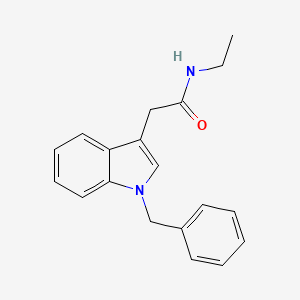
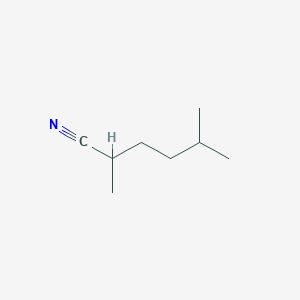
![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
